6-benzyl-3-[(2E)-2-(2,4-dihydroxybenzylidene)hydrazinyl]-1,2,4-triazin-5(2H)-one
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Overview
Description
6-BENZYL-3-[(2E)-2-[(2,4-DIHYDROXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-2,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE is a complex organic compound characterized by its unique triazine ring structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-BENZYL-3-[(2E)-2-[(2,4-DIHYDROXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-2,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE typically involves the condensation of benzyl hydrazine with a suitable aldehyde or ketone, followed by cyclization to form the triazine ring. The reaction conditions often require the use of a solvent such as ethanol or methanol and a catalyst like acetic acid to facilitate the condensation reaction. The final product is usually purified through recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
6-BENZYL-3-[(2E)-2-[(2,4-DIHYDROXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-2,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acetic acid, sulfuric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl triazine oxides, while reduction could produce benzyl triazine hydrides.
Scientific Research Applications
6-BENZYL-3-[(2E)-2-[(2,4-DIHYDROXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-2,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-BENZYL-3-[(2E)-2-[(2,4-DIHYDROXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-2,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-BENZYL-3-[(2E)-2-[(4-METHYLPHENYL)METHYLIDENE]HYDRAZIN-1-YL]QUINOXALINE: Shares a similar hydrazine and benzyl structure but differs in the core ring system.
FLAVONOIDS: Organic compounds with phenyl-substituted structures, often studied for their biological activities.
Uniqueness
6-BENZYL-3-[(2E)-2-[(2,4-DIHYDROXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-2,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE is unique due to its specific triazine ring structure and the presence of both benzyl and hydrazine moieties. This combination imparts distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
Properties
Molecular Formula |
C17H15N5O3 |
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Molecular Weight |
337.33 g/mol |
IUPAC Name |
6-benzyl-3-[(2E)-2-[(2,4-dihydroxyphenyl)methylidene]hydrazinyl]-4H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C17H15N5O3/c23-13-7-6-12(15(24)9-13)10-18-21-17-19-16(25)14(20-22-17)8-11-4-2-1-3-5-11/h1-7,9-10,23-24H,8H2,(H2,19,21,22,25)/b18-10+ |
InChI Key |
HIVNMBRRBSFDLD-VCHYOVAHSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CC2=NN=C(NC2=O)N/N=C/C3=C(C=C(C=C3)O)O |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN=C(NC2=O)NN=CC3=C(C=C(C=C3)O)O |
Origin of Product |
United States |
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